2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide
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Overview
Description
2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluoro and methoxy group on the benzothiophene ring, along with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Acetamide Formation: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The acetamide group may also play a role in its biological activity by facilitating interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride
- 6-Fluoro-5-methoxy-benzothiazol-2-ylamine
Uniqueness
2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of fluoro, methoxy, and acetamide groups on the benzothiophene core differentiates it from other similar compounds and may result in unique reactivity and biological activity.
Properties
CAS No. |
89818-33-7 |
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Molecular Formula |
C11H10FNO2S |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(6-fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C11H10FNO2S/c1-15-9-3-7-6(2-11(13)14)5-16-10(7)4-8(9)12/h3-5H,2H2,1H3,(H2,13,14) |
InChI Key |
AWVZEOWESIGRSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CS2)CC(=O)N)F |
Origin of Product |
United States |
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